tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in organic chemistry due to their unique structural properties and reactivity. This compound is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with an appropriate ethoxy-substituted reagent. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecular architectures .
Biology: The compound has applications in the development of biologically active molecules. It is used in the synthesis of potential drug candidates and bioactive compounds that target specific biological pathways .
Medicine: In medicinal chemistry, this compound is utilized in the design and synthesis of pharmaceuticals. It is involved in the development of drugs for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
Uniqueness: tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate is unique due to its specific ethoxy-substituted butyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other azetidine derivatives and influences its reactivity and applications .
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)8-6-7-11-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
SMJVKZSBPLIXKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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